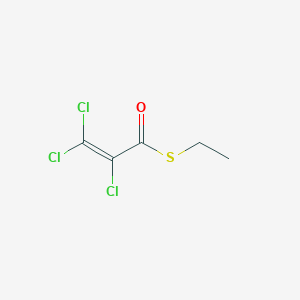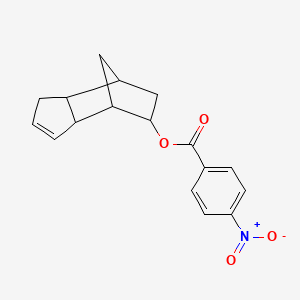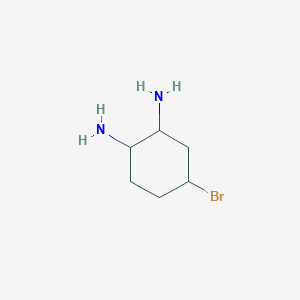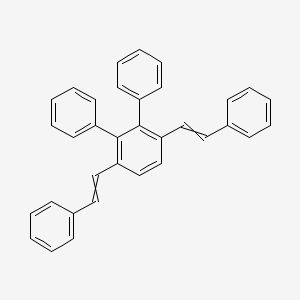
N-p-Methylphenyl-1-deoxy-D-fructosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-p-Methylphenyl-1-deoxy-D-fructosylamine: is a chemical compound with the molecular formula C13H18N2O6 and a molecular weight of 298.2918 g/mol It is known for its unique structure, which includes a fructosylamine backbone linked to a p-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Methylphenyl-1-deoxy-D-fructosylamine typically involves the reaction of D-fructose with p-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the fructosylamine bond . The process may involve steps such as:
Mixing D-fructose and p-methylphenylamine: in a suitable solvent.
Heating the mixture: to promote the reaction.
Purification: of the product using techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
N-p-Methylphenyl-1-deoxy-D-fructosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives , while reduction could produce amines .
Aplicaciones Científicas De Investigación
N-p-Methylphenyl-1-deoxy-D-fructosylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N-p-Methylphenyl-1-deoxy-D-fructosylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its role in metabolic processes or therapeutic actions .
Comparación Con Compuestos Similares
Similar Compounds
- N-p-Methylphenyl-1-deoxy-D-glucosylamine
- N-p-Methylphenyl-1-deoxy-D-mannosylamine
- N-p-Methylphenyl-1-deoxy-D-galactosylamine
Uniqueness
N-p-Methylphenyl-1-deoxy-D-fructosylamine is unique due to its specific fructosylamine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for targeted applications .
Propiedades
Número CAS |
90866-04-9 |
|---|---|
Fórmula molecular |
C13H19NO5 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(3S,4R,5R)-2-[(4-methylanilino)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C13H19NO5/c1-8-2-4-9(5-3-8)14-7-13(18)12(17)11(16)10(15)6-19-13/h2-5,10-12,14-18H,6-7H2,1H3/t10-,11-,12+,13?/m1/s1 |
Clave InChI |
WOCHALJRKPARRT-FKJOKYEKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NCC2([C@H]([C@@H]([C@@H](CO2)O)O)O)O |
SMILES canónico |
CC1=CC=C(C=C1)NCC2(C(C(C(CO2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)




![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)


![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)

